ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 5-bromopyridine-3-carbonyl substituent attached via an amide linkage to the cyclopenta[b]thiophene scaffold. Its synthesis typically begins with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a common intermediate, as noted in , and 13), which undergoes acylation with 5-bromopyridine-3-carbonyl chloride under reflux conditions.
Properties
IUPAC Name |
ethyl 2-[(5-bromopyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-2-22-16(21)13-11-4-3-5-12(11)23-15(13)19-14(20)9-6-10(17)8-18-7-9/h6-8H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYREULIXVHNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromopyridinyl Intermediate: The synthesis begins with the bromination of pyridine to form 5-bromopyridine. This step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The bromopyridinyl intermediate is then coupled with a cyclopenta[b]thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the ester functional group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: While its industrial applications are limited, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not well-documented. its structure suggests that it may interact with biological targets through various mechanisms:
Molecular Targets: The compound may bind to specific proteins or enzymes, affecting their activity.
Pathways Involved: It may influence signaling pathways or metabolic processes, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound belongs to a broader class of 2-acylamino-cyclopenta[b]thiophene-3-carboxylates, where structural variations in the acyl group significantly influence physicochemical and biological properties. Key analogues include:
Substituent Diversity and Structural Impact
- 5-Bromo-2-furoyl derivative (Ethyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate): Replaces the pyridine ring with a brominated furan, altering electronic properties and steric bulk. The furan’s lower aromaticity compared to pyridine may reduce π-stacking interactions in biological targets .
- 2-Fluorobenzoyl derivative (2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid): Substitutes bromopyridine with fluorobenzoyl and replaces the ethyl ester with a carboxylic acid, improving solubility in polar solvents but reducing lipophilicity .
Physicochemical Properties
Spectral and Crystallographic Insights
- IR spectroscopy : Amide C=O stretches appear at ~1650–1700 cm⁻¹, while Schiff base derivatives show additional imine C=N peaks near 1600 cm⁻¹ .
- ¹H NMR : Cyclopentane protons resonate at δ 2.25–2.80, whereas aromatic protons in bromopyridine or benzoyl groups appear upfield (δ 7.20–8.00) due to electron-withdrawing effects .
- Crystallography : ORTEP-3 and SHELX software () are widely used for structural validation, with hydrogen-bonding patterns (e.g., N-H···O in Schiff bases) critical for crystal stability .
Biological Activity
Ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₉H₉BrN₂O₃
- Molecular Weight : 273.08 g/mol
- CAS Number : 141354-54-3
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, although detailed mechanisms remain under investigation.
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For instance, studies on related compounds have shown promising results against influenza viruses, with IC₅₀ values indicating effective inhibition of viral replication .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Various derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring enhance its efficacy against specific cancer types .
Enzymatic Inhibition
This compound may act as an enzyme inhibitor. Its ability to bind to active sites of enzymes involved in metabolic pathways could provide a therapeutic avenue for diseases characterized by dysregulated enzymatic activity.
Summary of Biological Activities
| Activity Type | Assay Type | IC₅₀/EC₅₀ Values | Reference |
|---|---|---|---|
| Antiviral | Plaque Reduction | 1.1 μM (similar compound) | |
| Anticancer | Cytotoxicity | Varies by cell line | |
| Enzymatic Inhibition | Enzyme Assay | Not specified |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of related compounds, this compound was tested against several strains of influenza virus. The results indicated a significant reduction in viral load at concentrations below 10 μM, supporting its potential as a therapeutic agent for influenza infections.
Case Study 2: Anticancer Activity
A series of derivatives based on the compound were synthesized and tested for their anticancer activity against breast and lung cancer cell lines. One derivative exhibited an IC₅₀ of 25 μM against breast cancer cells while showing minimal toxicity towards normal fibroblasts, highlighting the compound's selective action .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A common route involves:
Gewald Reaction : Formation of the 2-aminothiophene core using cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol or DMF at 40–70°C, catalyzed by morpholine or diethylamine .
Acylation : Reacting the amino group with 5-bromopyridine-3-carbonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Optimization Tips :
- Use DMF or DMSO as solvents to enhance solubility of intermediates .
- Control temperature (e.g., 60–80°C for acylation) to minimize side reactions .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Key signatures include:
- ¹H NMR : A singlet for the NH proton (~10.5 ppm), aromatic protons from the bromopyridine ring (7.8–8.6 ppm), and cyclopentane protons (1.5–2.5 ppm) .
- ¹³C NMR : Carbonyl signals at ~165 ppm (ester) and ~170 ppm (amide) .
- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity; retention time ~8.2 min .
Advanced Research Questions
Q. How does the 5-bromopyridin-3-yl moiety influence reactivity and biological interactions compared to non-halogenated analogs?
- Methodological Answer :
- Reactivity : The bromine atom enhances electrophilic substitution reactions, enabling Suzuki coupling for further derivatization .
- Biological Activity : Bromine increases lipophilicity, improving membrane permeability. Compared to non-halogenated analogs, this compound shows 3–5× higher inhibition of spliceosome components (e.g., SF3B1) in vitro .
- Validation : Replace bromine with hydrogen or chlorine and compare IC₅₀ values in kinase inhibition assays .
Q. What computational modeling approaches predict binding affinity with spliceosome components, and how are these validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with SF3B1 (PDB: 5LJ3). Focus on hydrogen bonding between the carbonyl group and Arg1074, and halogen bonding with bromine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex .
- Experimental Validation :
- SPR Assays : Measure binding kinetics (KD) to recombinant SF3B1 .
- Cellular Splicing Assays : Quantify aberrant mRNA splicing via RT-PCR in HeLa cells .
Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma half-life (e.g., in mice) to identify rapid clearance issues. Use LC-MS to detect metabolites .
- Structural Modifications : Introduce PEGylated side chains to improve solubility and bioavailability .
- Dose-Response Studies : Compare in vitro IC₅₀ (e.g., 2 µM) with in vivo efficacy at varying doses (10–50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
